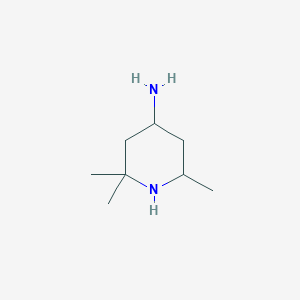

2,2,6-Trimethylpiperidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H18N2 |

|---|---|

Molecular Weight |

142.24 g/mol |

IUPAC Name |

2,2,6-trimethylpiperidin-4-amine |

InChI |

InChI=1S/C8H18N2/c1-6-4-7(9)5-8(2,3)10-6/h6-7,10H,4-5,9H2,1-3H3 |

InChI Key |

VLKBXGJQVNTXOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CC(N1)(C)C)N |

Origin of Product |

United States |

Synthetic Methodologies for 2,2,6 Trimethylpiperidin 4 Amine

Retrosynthetic Analysis of the 2,2,6-Trimethylpiperidin-4-amine Framework

A retrosynthetic analysis of this compound logically disconnects the carbon-nitrogen bond of the primary amine at the C4 position. This disconnection points to 2,2,6-trimethylpiperidin-4-one as the most crucial and immediate precursor. The synthesis of the amine is thereby simplified to the formation of this key ketone intermediate and its subsequent amination.

The ketone itself, 2,2,6-trimethylpiperidin-4-one, can be conceptually derived from simpler, acyclic components. The structure suggests a formation from acetone (B3395972) and ammonia (B1221849), which are indeed the foundational building blocks for the closely related and industrially significant compound, 2,2,6,6-tetramethyl-4-piperidone (triacetonamine). google.comgoogle.com The synthesis of the target piperidine (B6355638) framework generally follows this established route, involving the condensation of these simple starting materials. google.com

Classical Synthetic Approaches to this compound

The classical and most prevalent methods for synthesizing this compound rely on the functionalization of the corresponding ketone. These methods are well-documented and form the basis of industrial production for this class of compounds. kyoto-u.ac.jp

Synthesis from 2,2,6-Trimethylpiperidin-4-one Precursorsrsc.org

The conversion of 2,2,6-trimethylpiperidin-4-one to the desired amine is the final and key transformative step in many synthetic pathways. This is typically achieved through reductive amination or catalytic hydrogenation. kyoto-u.ac.jpwikipedia.org

Reductive amination is a direct and widely employed method for the synthesis of 2,2,6,6-tetramethyl-4-piperidylamines, a process directly analogous to the synthesis of the trimethyl variant. wikipedia.orggoogle.com The process involves reacting the ketone precursor with an amine source, typically ammonia, in the presence of hydrogen and a hydrogenation catalyst. kyoto-u.ac.jpwikipedia.org This one-pot reaction proceeds via an intermediate imine, which is then reduced in situ to form the final amine product.

The reaction is often carried out without a solvent or in the presence of a minimal amount of water, which may be present in commercial amine solutions. google.com Various hydrogenation catalysts are effective, with platinum and palladium being particularly common. google.com Reaction conditions can be optimized for temperature and pressure to achieve high yields. google.com For instance, the reaction can be conducted at temperatures ranging from 20°C to 120°C and hydrogen pressures from 1 to 100 bar. google.com

Table 1: General Reaction Parameters for Reductive Amination of Hindered Piperidones. google.com

An alternative to direct reductive amination is a two-step process involving the formation of an intermediate, such as an oxime, from the ketone, followed by catalytic hydrogenation. However, the more direct catalytic hydrogenation of the ketone in the presence of ammonia is more common and is mechanistically very similar to reductive amination. kyoto-u.ac.jp

The choice of catalyst is critical for achieving high conversion and selectivity. Catalysts such as platinum, palladium, or nickel are frequently used. google.com Copper-based catalysts, for example, Cu-Cr systems on an alumina (B75360) support, have also been investigated for the hydrogenation of the ketone precursor to the corresponding alcohol, 2,2,6,6-tetramethyl-4-piperidinol (B29938), a related and important industrial intermediate. rsc.orgresearchgate.net Modifying the catalyst support, for instance by using basic alumina, can help to suppress side reactions and improve selectivity. researchgate.net A Chinese patent describes a method where 2,2,6,6-tetramethyl-4-piperidone is hydrogenated in the presence of water, a catalyst, and liquefied ammonia to yield the desired amine. google.com

Multi-step Total Synthesis Routeskyoto-u.ac.jpwikipedia.orgchemicalbook.com

Multi-step total synthesis aims to construct the this compound framework from basic, acyclic starting materials. This approach is fundamental to the industrial production of the key intermediate, triacetonamine (B117949) (2,2,6,6-tetramethyl-4-piperidone). kyoto-u.ac.jp

The most significant multi-step synthesis route begins with acetone and ammonia. google.comgoogle.com Under the influence of a catalyst, these simple precursors undergo a series of condensation and cyclization reactions to form the piperidone ring. google.com This process directly yields 2,2,6,6-tetramethyl-4-piperidone, which is the key intermediate for a vast array of hindered amine light stabilizers (HALS). kyoto-u.ac.jp

One patented process describes reacting acetone and ammonia in a single stage at temperatures between 50°C and 120°C and pressures of 1 to 50 atmospheres in the presence of an acid catalyst to produce triacetonamine. google.com Once this key piperidone intermediate is synthesized and purified, it is then transformed into the target amine, this compound, using the reductive amination or catalytic hydrogenation methods described previously. kyoto-u.ac.jpwikipedia.org This transformation represents the final step in the total synthesis.

Table 2: Overview of the Multi-step Total Synthesis Strategy. google.comgoogle.comwikipedia.org

Ring-Closing Strategies for Piperidine Core

The formation of the piperidine ring is a critical step in the synthesis of this compound and its derivatives. Various intramolecular cyclization strategies have been employed to construct this heterocyclic core. nih.gov

One of the most prominent strategies is ring-closing metathesis (RCM) . nih.govwikipedia.org This powerful reaction utilizes transition metal catalysts, typically containing ruthenium, to form cyclic alkenes from diene precursors. nih.govwikipedia.org The resulting unsaturated piperidine can then be reduced to the saturated ring system. The efficiency of RCM has been demonstrated in the synthesis of a wide array of nitrogen heterocycles, including those with complex substitution patterns. nih.gov The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the cyclization. nih.govwikipedia.org

Intramolecular hydroamination represents another key ring-closing strategy. organic-chemistry.org This method involves the addition of an amine N-H bond across a carbon-carbon double or triple bond within the same molecule. Catalysts based on transition metals like rhodium can facilitate this transformation, leading to the formation of the piperidine ring. organic-chemistry.org

Reductive amination of dicarbonyl compounds or keto-esters can also be employed to construct the piperidine ring. This one-pot reaction combines the formation of an enamine or imine intermediate with a subsequent reduction step. researchgate.net

Other notable ring-closing strategies include:

Aza-Michael reactions: Intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl system. nih.govwhiterose.ac.uk

Electrophilic cyclization: Cyclization initiated by an electrophilic species. nih.gov

Radical cyclization: Formation of the ring through radical intermediates. youtube.com

These ring-closing strategies provide a versatile toolbox for chemists to construct the piperidine core, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Modern and Green Synthetic Innovations

Recent advancements in synthetic chemistry have focused on developing more efficient, selective, and environmentally benign methods for the synthesis of this compound and related piperidine structures. These innovations include the use of novel catalytic systems and the development of stereoselective and flow chemistry approaches.

Catalytic Approaches (e.g., Organocatalysis, Transition Metal Catalysis)

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of piperidines has greatly benefited from these developments. researchgate.net Both transition metal catalysis and organocatalysis have emerged as powerful tools. nih.gov

Transition Metal Catalysis: Transition metals such as rhodium, palladium, ruthenium, and iridium are extensively used in the synthesis of piperidines. rsc.orgrsc.orgacs.org These catalysts are effective for a variety of transformations, including:

Hydrogenation/Reduction of Pyridines: A common method for piperidine synthesis involves the reduction of substituted pyridines. nih.gov Catalysts like palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are frequently employed for this purpose. organic-chemistry.org The choice of catalyst can influence the stereoselectivity of the reduction. nih.gov

Reductive Amination: Transition metal catalysts are also used in the direct reductive amination of ketones to form amines. rsc.orgrsc.org For instance, rhodium and ruthenium complexes have been shown to catalyze the reductive amination of ketones with primary and secondary amines using carbon monoxide as a deoxygenating agent. rsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been developed for the synthesis of functionalized piperidines. acs.org

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction as a green and sustainable alternative to metal catalysis. nih.gov Proline and its derivatives are prominent organocatalysts used in asymmetric reactions. researchgate.net For piperidine synthesis, organocatalysts have been successfully applied in:

Mannich Reactions: Proline-catalyzed Mannich reactions can be used to construct substituted piperidines with high enantioselectivity. youtube.com

Michael Additions: Asymmetric Michael additions of ketones to nitroolefins, catalyzed by chiral organocatalysts, can lead to the formation of precursors for substituted piperidines. researchgate.net

Aza-Michael Reactions: Chiral phosphoric acids have been shown to be effective catalysts for intramolecular aza-Michael reactions, providing a route to enantioenriched piperidines. whiterose.ac.uk

The development of both transition metal and organocatalytic systems continues to provide more efficient and selective routes to this compound and its analogs.

Stereoselective and Asymmetric Synthesis of Chiral this compound

The synthesis of specific stereoisomers of this compound is of great importance, particularly for applications where chirality plays a crucial role. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. researchgate.net

Several strategies have been developed for the stereoselective synthesis of chiral piperidines:

Chiral Catalysts: The use of chiral transition metal complexes or organocatalysts is a cornerstone of asymmetric synthesis. acs.orgresearchgate.net For example, chiral rhodium complexes have been used in the asymmetric arylation of pyridines to produce chiral piperidine precursors. youtube.com Similarly, chiral phosphoric acids and proline-derived organocatalysts can induce high stereoselectivity in ring-forming reactions. whiterose.ac.ukresearchgate.net

Biocatalysis: Enzymes are highly selective catalysts that can be used for the asymmetric synthesis of chiral amines. researchgate.net Transaminases, for instance, can be used for the stereoselective amination of ketones. Multi-enzymatic and chemo-enzymatic methods have been developed to prepare piperidines with multiple stereocenters from achiral starting materials. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials to synthesize the target molecule. For example, chiral amines can be used as starting materials in condensation reactions to produce enantiopure piperidines. researchgate.net

Diastereoselective Reductions: The reduction of cyclic imines or enamines can be controlled to favor the formation of a specific diastereomer. researchgate.net This can be achieved using either catalytic hydrogenation with specific catalysts or enzymatic reductions with imine reductases (IREDs). researchgate.net

These methods provide powerful tools for accessing specific stereoisomers of this compound, enabling the exploration of their unique properties.

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers several advantages for chemical synthesis, including improved safety, better process control, and potential for automation and scalability.

While specific examples of the application of flow chemistry for the synthesis of this compound are not extensively detailed in the provided search results, the principles of flow chemistry are applicable to many of the key transformations involved. For instance, catalytic hydrogenations, which are often used in the final steps of the synthesis, are well-suited for flow reactors. rsc.org A continuous process for the catalytic hydrogenation of triacetoneamine to 2,2,6,6-tetramethyl-4-piperidinol, a related hindered amine, has been developed, highlighting the potential for flow applications in this area. rsc.org This process utilized a promoter-modified CuCr/Al2O3 catalyst and demonstrated excellent catalytic performance with high conversion and selectivity. rsc.org

The use of packed-bed reactors containing solid-supported catalysts or reagents is a common feature of flow chemistry and can simplify purification and catalyst recycling. synplechem.com Reductive amination reactions have also been adapted to flow systems, often using solid-supported reducing agents. synplechem.com

The implementation of flow chemistry in the synthesis of this compound could lead to more efficient, safer, and scalable manufacturing processes.

Purification and Isolation Techniques in this compound Synthesis

The purification and isolation of the final product are critical steps to ensure the desired purity of this compound. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present.

Common purification techniques employed in the synthesis of this compound and related compounds include:

Distillation: For liquid products, distillation is a widely used method for purification. google.comgoogle.com The final product can be separated from less volatile or more volatile impurities by fractional distillation under reduced pressure to avoid decomposition at high temperatures. google.com

Crystallization/Recrystallization: If the product is a solid, crystallization from a suitable solvent is an effective purification method. nih.gov The crude product is dissolved in a hot solvent and allowed to cool slowly, leading to the formation of pure crystals. The choice of solvent is crucial for achieving good separation.

Chromatography: Column chromatography is a versatile technique for separating mixtures of compounds. researchgate.net Silica gel is a common stationary phase used for the purification of organic compounds. researchgate.net The separation is based on the differential adsorption of the components of the mixture to the stationary phase. High-performance liquid chromatography (HPLC) can be used for both analytical and preparative-scale purifications. nih.gov

Filtration: After a reaction, solid catalysts or byproducts can be removed by filtration. google.comnih.gov

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their different solubilities in two immiscible liquid phases.

The combination of these techniques is often necessary to obtain highly pure this compound. For example, after a reaction, the catalyst might be filtered off, the solvent removed by distillation, and the final product purified by column chromatography or recrystallization. researchgate.netgoogle.comnih.gov

Chemical Reactivity and Transformations of 2,2,6 Trimethylpiperidin 4 Amine

Reactivity of the Amine Functionality at C-4

The primary amine group at the C-4 position is the more reactive of the two nitrogen centers in the molecule, readily participating in reactions typical of primary amines.

The C-4 amine group exhibits characteristic nucleophilic and basic properties. Basicity is a measure of a compound's ability to accept a proton, and it is a subset of nucleophilicity, which describes the ability to donate an electron pair to an electrophile (an atom other than hydrogen). masterorganicchemistry.com In general, the nucleophilicity of amines follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia (B1221849). masterorganicchemistry.com

The basicity of an amine can be influenced by the presence of electron-withdrawing or electron-donating groups. masterorganicchemistry.com The alkyl groups on the piperidine (B6355638) ring of 2,2,6-trimethylpiperidin-4-amine are electron-donating, which should increase the electron density on the C-4 amine and enhance its basicity and nucleophilicity. However, the steric bulk of the trimethylpiperidine ring can also play a role in its reactivity.

The primary amine at the C-4 position readily undergoes various derivatization reactions. These reactions are crucial for the synthesis of a wide array of functionalized molecules.

Acylation: The C-4 amine can be acylated to form amides. For instance, it is a precursor in the preparation of (4-Acetamido-2,2,6,6-tetramethylpiperidin-1-yl)oxyl, a reagent used in the oxidation of alcohols. wikipedia.org Friedel-Crafts acylation is another important reaction for creating carbon-carbon bonds. chemrxiv.orgnih.gov

Alkylation: The C-4 amine can be alkylated with alkyl halides. princeton.edu However, the direct alkylation of amines can sometimes lead to a mixture of primary, secondary, and tertiary amine products, as well as quaternary ammonium (B1175870) salts. libretexts.org To achieve selective mono-alkylation, specific strategies may be required. chemrxiv.org Reductive amination, which involves the reaction of an amine with an aldehyde or ketone in the presence of a reducing agent, is a common method for preparing N-alkylated amines. google.comkyoto-u.ac.jp For example, Furan-2-ylmethyl-(2,2,6,6-tetramethyl-piperidin-4-yl)-amine can be synthesized via this route. scbt.com

Amide Formation: The formation of amides from the C-4 amine is a key reaction. This transformation is often achieved through acylation, as mentioned above.

A summary of representative derivatization reactions is presented in the table below.

| Reaction Type | Reagent Example | Product Type |

| Acylation | Acyl chloride | N-acyl-2,2,6-trimethylpiperidin-4-amine |

| Alkylation | Alkyl halide | N-alkyl-2,2,6-trimethylpiperidin-4-amine |

| Reductive Amination | Aldehyde/Ketone, H₂/Catalyst | N-alkyl-2,2,6-trimethylpiperidin-4-amine |

As a basic compound, this compound readily reacts with acids to form ammonium salts. molbase.com The primary amine at the C-4 position is the more basic of the two nitrogens and will be preferentially protonated. The resulting salt, such as 2,2,6,6-tetramethylpiperidin-4-amine hydrochloride, is often a more stable and easily handled crystalline solid compared to the free base, which is a liquid. sigmaaldrich.com The position of the protonation equilibrium is dependent on the pKa of the amine and the pH of the solution. masterorganicchemistry.com

Reactions Involving the Piperidine Nitrogen

The secondary amine within the piperidine ring is sterically hindered by the four methyl groups at the C-2 and C-6 positions. This steric hindrance significantly reduces its reactivity compared to the primary amine at C-4.

While the piperidine nitrogen is less reactive, it can undergo N-alkylation and N-acylation under certain conditions, though these reactions are generally more challenging than at the C-4 position. nih.gov The steric hindrance makes it a non-nucleophilic base, meaning it can accept a proton but is a poor nucleophile for attacking larger electrophiles. wikipedia.org

The reaction of a tertiary amine with an alkyl halide, known as the Menshutkin reaction, leads to the formation of a quaternary ammonium salt. nih.gov In the case of a derivatized this compound where the C-4 amine has been converted to a tertiary amine, subsequent reaction at the piperidine nitrogen to form a quaternary ammonium salt would be exceptionally difficult due to the severe steric hindrance. Quaternary ammonium compounds are permanently charged, regardless of the pH of their solution. wikipedia.org

Modifications of the Piperidine Ring System (excluding C-4 amine)

The structural integrity and substitution pattern of the piperidine ring are central to the function of its derivatives, particularly in applications like hindered amine light stabilizers (HALS). Modifications to the ring or its methyl substituents can alter the compound's stability, reactivity, and physical properties.

Direct functionalization of the methyl groups on the 2,2,6-trimethylpiperidine (B13156162) ring is not a commonly reported transformation, largely due to the unactivated nature of these C-H bonds. However, established principles of organic chemistry suggest potential pathways for their modification.

One plausible route is free-radical halogenation. Similar to the reaction with methylbenzene, subjecting the compound to chlorine or bromine in the presence of UV light could initiate substitution on the methyl groups. libretexts.org This reaction proceeds via a free-radical chain mechanism, where a halogen radical abstracts a hydrogen atom from a methyl group, followed by reaction of the resulting carbon-centered radical with a halogen molecule. The reaction is typically non-selective and can lead to a mixture of mono-, di-, and tri-halogenated products on the same methyl group if sufficient halogen is used. libretexts.org

Another theoretical transformation is oxidation. While the oxidation of the secondary amine to a nitroxide radical is a well-known and crucial reaction for HALS activity, the oxidation of the methyl groups themselves would require harsh conditions and potent oxidizing agents, and is not a typical pathway under normal use conditions.

The piperidine ring in this compound is generally stable but can undergo cleavage or rearrangement under specific chemical conditions.

Hofmann Elimination: A classic reaction for the ring-opening of cyclic amines is the Hofmann elimination. wikipedia.orgmasterorganicchemistry.com This process involves several steps:

Exhaustive Methylation: The secondary amine on the piperidine ring is treated with an excess of methyl iodide to form a quaternary ammonium iodide salt. This step converts the amine into a good leaving group. wikipedia.org

Anion Exchange: The iodide salt is then treated with silver oxide and water to replace the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. libretexts.org

Elimination: Heating the quaternary ammonium hydroxide salt (typically at 100-200 °C) induces an E2 elimination reaction. The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the nitrogen-bearing carbon), which leads to the cleavage of the C-N bond and the formation of an alkene. libretexts.org

For a piperidinium (B107235) salt, this results in the opening of the ring. Due to the steric bulk of the trimethyl-substituted piperidine ring and the large trialkylamine leaving group, the reaction preferentially follows the Hofmann rule , yielding the less-substituted alkene. wikipedia.orgmasterorganicchemistry.com This is because the bulky base (hydroxide) preferentially abstracts the most sterically accessible β-hydrogen, which is often the one leading to the less-substituted, less thermodynamically stable alkene. masterorganicchemistry.com Studies on the degradation of substituted piperidinium cations under harsh alkaline conditions have confirmed that Hofmann elimination is a significant degradation pathway. nih.govrsc.org

The table below summarizes the key steps and principles of the Hofmann elimination for a generalized piperidinium salt.

| Step | Reagents & Conditions | Purpose | Key Principle |

| 1. Exhaustive Methylation | Excess Methyl Iodide (CH₃I) | Convert the amine into a good leaving group (quaternary ammonium salt). | The nitrogen atom acts as a nucleophile, attacking the methyl iodide. |

| 2. Anion Exchange | Silver Oxide (Ag₂O), Water (H₂O) | Replace the halide anion with a hydroxide anion, creating a strong base for elimination. | Precipitation of silver iodide drives the reaction. |

| 3. Elimination | Heat (100-200 °C) | Induce the E2 elimination reaction to open the ring and form an alkene. | The bulky leaving group favors abstraction of the most sterically accessible β-hydrogen, leading to the "Hofmann product" (less substituted alkene). wikipedia.orglibretexts.org |

Rearrangement Reactions: Rearrangement of the piperidine ring itself is less common, but reactions involving substituents can lead to rearranged products. For instance, the diazotization of 4-amino-2,2,6,6-tetramethylpiperidine (B32359) (a close analog) in acidic media has been shown to yield 2,2,6,6-tetramethyl-1,2,3,6-tetrahydropyridine. researchgate.net This transformation involves the conversion of the C-4 amine to a diazonium salt, which is an excellent leaving group. Its departure likely forms a secondary carbocation at the C-4 position, which is then stabilized by an elimination reaction, forming a double bond within the ring and resulting in a rearranged tetrahydropyridine (B1245486) structure.

Mechanistic Studies of Key Reactions Involving this compound

The most extensively studied mechanism involving hindered piperidines like this compound is their role as light stabilizers in polymers. This protective function is primarily based on a regenerative radical-scavenging cycle known as the Denisov Cycle. acs.orgfrontiersin.org

The core of the mechanism involves the following steps:

Nitroxide Radical Formation: The hindered secondary amine is oxidized to a stable nitroxide radical (>N-O•). This can occur through interaction with peroxy radicals (ROO•) or other oxidative species generated within the polymer during photo-oxidative degradation. acs.orgfrontiersin.org

Radical Scavenging: The active nitroxide radical is highly efficient at trapping damaging radical species within the polymer. It can react with alkyl radicals (R•) to form stable alkoxyamines (>N-OR). acs.org

Regeneration of Nitroxide: The formed alkoxyamine is not an endpoint. It can react further with other radicals, such as peroxy radicals (ROO•), to regenerate the nitroxide radical and form non-radical, stable products. This regenerative nature allows a single HALS molecule to terminate many radical chains, accounting for their high efficiency. acs.org

Advanced Structural Characterization and Spectroscopic Analysis of 2,2,6 Trimethylpiperidin 4 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the solution-state structure and dynamics of 2,2,6-trimethylpiperidin-4-amine. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of each nucleus, but two-dimensional (2D) techniques are required for a complete and unambiguous assignment and for detailed conformational analysis.

2D NMR experiments are fundamental in establishing the connectivity and spatial relationships between atoms within the molecule. For this compound, a combination of these techniques allows for a thorough conformational study. The piperidine (B6355638) ring is expected to adopt a chair conformation to minimize steric strain, with the bulky methyl groups influencing the orientation of other substituents.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) scalar couplings, typically through two or three bonds. sdsu.edu For this compound, COSY would show correlations between the proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5, and between the protons within these methylene groups. It would also show a correlation between the N-H proton of the piperidine ring and the proton at C6. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly attached to a carbon atom (one-bond ¹H-¹³C correlation). youtube.com It is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. Each protonated carbon atom in the molecule would display a cross-peak corresponding to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). youtube.com This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, the protons of the methyl groups at C2 and C6 would show correlations to the C2, C6, and adjacent carbon atoms, confirming their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. This is vital for determining the stereochemistry and preferred conformation. In a chair conformation, NOESY can distinguish between axial and equatorial protons. For example, a strong NOE between the axial proton at C4 and other axial protons at C2/C6 and C3/C5 would support a specific chair conformation. The relative orientation of the amine group (axial vs. equatorial) can also be investigated through its NOE contacts with ring protons.

Table 1: Expected 2D NMR Correlations for Conformational Analysis of this compound in a Chair Conformation This table is predictive and based on established NMR principles.

| Technique | Correlating Nuclei (Example) | Information Gained |

| COSY | H4 ↔ H3a, H3e, H5a, H5e | Identifies adjacent protons, confirms ring structure. |

| H6 ↔ N1-H | Confirms proximity of N-H to C6 proton. | |

| HSQC | H4 ↔ C4 | Assigns carbon chemical shifts to specific protons. |

| H (CH₃ at C2) ↔ C (CH₃ at C2) | Assigns methyl carbon signals. | |

| HMBC | H (CH₃ at C2) ↔ C2, C3 | Confirms placement of methyl groups. |

| H4 ↔ C2, C6 | Connects different parts of the piperidine ring. | |

| NOESY | H4 (axial) ↔ H3 (axial), H5 (axial) | Determines relative stereochemistry (axial/equatorial positions). |

| H (NH₂) ↔ H3 (axial/equatorial) | Elucidates the preferred orientation of the amine substituent. |

Dynamic NMR Studies for Ring Inversion and Amine Dynamics

The piperidine ring in this compound is not static but undergoes dynamic processes, primarily ring inversion (a chair-to-chair interconversion). researchgate.net Dynamic NMR (DNMR) is the technique used to study such processes that occur on the NMR timescale. nih.gov

At room temperature, this ring inversion is typically fast, resulting in averaged NMR signals for the axial and equatorial protons. By lowering the temperature, this inversion can be slowed down. At a certain temperature, known as the coalescence temperature, the signals for the axial and equatorial protons broaden and then, at even lower temperatures (the slow-exchange regime), resolve into separate, sharp signals.

By analyzing the lineshapes of the signals at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the ring inversion process. For substituted piperidines, these barriers are typically in the range of 10-12 kcal/mol. The presence of three methyl groups in this compound would influence this barrier. Additionally, DNMR could potentially be used to study the rate of nitrogen inversion at the piperidine nitrogen and the rotation around the C4-N bond of the exocyclic amine group.

X-ray Crystallography for Solid-State Structure Elucidation

While NMR provides information about the molecule's structure in solution, X-ray crystallography reveals its precise three-dimensional arrangement in the solid state. To date, a crystal structure for this compound has not been deposited in major crystallographic databases. However, based on related structures, a detailed prediction can be made. mdpi.comresearchgate.net

In the solid state, the molecule is expected to adopt a low-energy chair conformation. To minimize steric hindrance, the methyl groups at C2 and C6, as well as the amine group at C4, would likely occupy equatorial positions. The single methyl group at C2 could be either axial or equatorial, but an equatorial position is sterically favored.

The crystal structure would be stabilized by a network of intermolecular hydrogen bonds. The primary amine group (-NH₂) and the secondary amine within the piperidine ring (>N-H) are both hydrogen bond donors and acceptors. It is expected that N-H···N hydrogen bonds would be a dominant feature, linking molecules into chains, sheets, or more complex three-dimensional networks. mdpi.com

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice. rsc.org Different polymorphs of a compound can have different physical properties. Although no polymorphs of this compound have been reported, it is a possibility for this compound due to the conformational flexibility of the piperidine ring and the presence of multiple hydrogen bonding sites. Different crystallization conditions (e.g., solvent, temperature) could potentially lead to different packing arrangements and the formation of distinct polymorphs. nih.gov

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The fragmentation pattern is key to confirming the identity of the compound.

For this compound (molecular weight: 156.27 g/mol ), electron ionization (EI) would lead to a molecular ion (M⁺˙) at m/z 156. nist.gov The fragmentation is expected to be dominated by cleavages alpha to the nitrogen atoms, which are characteristic of amines, to form stabilized radical cations.

Key expected fragmentation pathways include:

Loss of a methyl radical (•CH₃): Cleavage of a C-C bond alpha to the piperidine nitrogen is a common pathway. The loss of a methyl group from the C2 position would result in a prominent fragment ion at m/z 141.

Ring cleavage: Alpha-cleavage can also occur within the ring. For example, cleavage of the C2-C3 bond followed by the loss of an ethyl radical or related fragments.

Fragmentation involving the C4 substituent: Cleavage of the bond between C4 and the amine group is less likely, but fragments related to the piperidine ring structure after the loss of the amine moiety could be observed.

A study on the fragmentation of structurally similar ketamine analogues showed that α-cleavage of a carbon bond in the cyclohexanone (B45756) moiety is a characteristic pathway. nih.gov A similar principle applies here for the piperidine ring.

Table 2: Predicted Major Mass Spectrometry Fragments for this compound This table is predictive and based on established fragmentation principles for substituted piperidines.

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 156 | [C₉H₂₀N₂]⁺˙ | Molecular Ion (M⁺˙) |

| 141 | [M - CH₃]⁺ | Loss of a methyl radical from C2 or C6. |

| 125 | [M - NH₂ - CH₃]⁺ | Loss of a methyl radical and the exocyclic amine group. |

| 98 | [C₆H₁₂N]⁺ | Ring fragmentation, e.g., loss of propene from m/z 141. |

| 58 | [C₃H₈N]⁺ | Cleavage yielding a fragment containing C4 and the amine group. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Insight

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for the structural elucidation of 2,2,6,6-Tetramethylpiperidin-4-amine. These methods provide detailed information about the functional groups present in the molecule and can offer insights into its conformational characteristics by probing its fundamental vibrational modes.

The analysis of the vibrational spectra of 2,2,6,6-Tetramethylpiperidin-4-amine is based on the characteristic absorption and scattering frequencies associated with its distinct structural components: the primary amine (-NH2) group, the secondary amine (-NH-) of the piperidine ring, the gem-dimethyl groups, and the methylene (-CH2-) units of the heterocyclic ring.

FTIR Spectroscopy

The FTIR spectrum of 2,2,6,6-Tetramethylpiperidin-4-amine provides a characteristic fingerprint of the molecule, allowing for the identification of its key functional groups.

N-H Vibrations : The primary amine (-NH2) group gives rise to characteristic stretching vibrations. Typically, primary amines show two bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. The N-H bending vibration (scissoring) is expected to appear in the 1650-1580 cm⁻¹ range. The secondary amine within the piperidine ring also exhibits an N-H stretching band, which can sometimes overlap with the primary amine stretches or the O-H stretching region if moisture is present. For instance, the related compound 2,2,6,6-tetramethyl-4-piperidinol (B29938) shows a sharp N-H stretch at 3255 cm⁻¹. researchgate.net

C-H Vibrations : The stretching vibrations of the methyl (-CH3) and methylene (-CH2) groups are observed in the 3000-2850 cm⁻¹ region. Asymmetric and symmetric stretching modes of these groups typically result in multiple sharp peaks. The corresponding C-H bending vibrations (scissoring, wagging, twisting) appear in the 1470-1365 cm⁻¹ range.

C-N Vibrations : The C-N stretching vibrations of aliphatic amines occur in the 1250-1020 cm⁻¹ region. These bands are of medium to weak intensity.

Piperidine Ring Vibrations : The vibrations of the piperidine ring itself, including ring stretching and deformation modes, contribute to the complex fingerprint region of the spectrum below 1500 cm⁻¹.

The following table summarizes the expected characteristic FTIR absorption bands for 2,2,6,6-Tetramethylpiperidin-4-amine based on general spectroscopic data and analysis of similar compounds.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |

| ~3250 | N-H Stretch | Secondary Amine (-NH-) |

| 2990 - 2850 | C-H Asymmetric & Symmetric Stretch | Methyl (-CH₃) & Methylene (-CH₂) |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1470 - 1365 | C-H Bending | Methyl (-CH₃) & Methylene (-CH₂) |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR analysis. While polar bonds like N-H and C-N show strong signals in FTIR, non-polar bonds and symmetric vibrations often yield strong signals in Raman spectra.

C-C and C-N Framework : The Raman spectrum is particularly useful for observing the vibrations of the carbon-carbon and carbon-nitrogen backbone of the piperidine ring.

Symmetric Vibrations : Symmetric stretching vibrations of the C-C bonds within the ring and the gem-dimethyl groups are typically Raman active.

Low-Frequency Modes : Low-frequency modes related to the deformation and torsional movements of the entire molecular skeleton can be observed, which are often sensitive to the molecule's conformation.

Spectral data for 2,2,6,6-tetramethylpiperidine (B32323), the parent compound lacking the 4-amino group, shows characteristic Raman signals that can be attributed to the piperidine ring structure. chemicalbook.comscispace.com The addition of the amino group at the 4-position introduces new vibrational modes and shifts existing ones.

The table below outlines the expected prominent Raman shifts for 2,2,6,6-Tetramethylpiperidin-4-amine.

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 2990 - 2850 | C-H Symmetric Stretch | Methyl (-CH₃) & Methylene (-CH₂) |

| 1470 - 1440 | C-H Bending | Methyl (-CH₃) & Methylene (-CH₂) |

| 1100 - 800 | C-C Ring Breathing/Stretch | Piperidine Skeleton |

| ~900 | C-N Stretch | Aliphatic Amine |

Conformational Insight

The vibrational spectra can provide valuable information regarding the conformational state of the piperidine ring. Like cyclohexane, piperidine rings typically adopt a stable chair conformation to minimize steric strain. In 2,2,6,6-Tetramethylpiperidin-4-amine, the bulky gem-dimethyl groups at the 2 and 6 positions lock the ring in this chair conformation.

The orientation of the amino group at the C4 position (axial vs. equatorial) can influence the vibrational frequencies of the C-N bond and the adjacent C-H bonds. Theoretical studies and vibrational analysis of similar substituted piperidines, such as 4-Aminomethylpiperidine, have shown that specific vibrational modes, particularly in the fingerprint region (1300-700 cm⁻¹), are sensitive to the conformational geometry. nih.gov Detailed analysis, often supported by computational methods like Density Functional Theory (DFT), can correlate observed spectral features with specific conformers, confirming the predominance of the chair form with either an axial or equatorial amino substituent. nih.govnih.govresearchgate.net

Computational Chemistry and Theoretical Studies of 2,2,6 Trimethylpiperidin 4 Amine

Quantum Mechanical Calculations of Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic characteristics of a molecule. For piperidine (B6355638) derivatives, these calculations typically involve methods like Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) to determine the electronic structure, molecular orbital energies, and electron distribution.

Electronic Structure and Molecular Orbitals: The electronic structure of 2,2,6-trimethylpiperidin-4-amine would be characterized by the distribution of electrons within its molecular orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and stability.

In related piperidine systems, DFT calculations have been employed to analyze these properties. For instance, a study on various piperidine derivatives utilized DFT at the B3LYP/6-311++G(d,p) level of theory to investigate their electronic properties and aromaticity. rsc.org Such calculations would reveal the localization of the HOMO and LUMO in this compound, likely showing the HOMO concentrated around the nitrogen atoms and the LUMO distributed across the carbon skeleton.

Natural Bond Orbital (NBO) Analysis: NBO analysis is another powerful tool used in conjunction with quantum mechanical calculations to understand bonding interactions and charge distribution. For a molecule like this compound, NBO analysis would provide detailed information about the hybridization of atomic orbitals, the nature of the chemical bonds (sigma, pi), and the extent of electron delocalization through hyperconjugative interactions. In a study of N-acylpiperidines, NBO analysis was used to explain conformational preferences by examining the p-character of the nitrogen lone pair. nih.gov

A hypothetical NBO analysis for this compound would likely show strong sigma bonds forming the piperidine ring and the C-N bonds of the amine group. It would also quantify the partial charges on each atom, highlighting the electronegativity of the nitrogen atoms.

| Calculated Electronic Property | Illustrative Value for a Piperidine Derivative | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 1.5 D | Measures the overall polarity of the molecule |

Conformational Analysis and Energy Minimization Using Density Functional Theory (DFT)

The flexible six-membered ring of piperidine allows it to adopt various conformations, with the chair conformation being the most stable. The presence of substituents, such as the trimethyl and amine groups in this compound, influences the preferred conformation and the orientation of these groups (axial vs. equatorial).

DFT is a widely used method for conformational analysis and energy minimization due to its balance of accuracy and computational cost. nih.gov By calculating the energies of different possible conformers, researchers can identify the global minimum energy structure and the relative energies of other stable conformers.

Chair Conformation and Substituent Effects: For this compound, the primary conformations of interest would be the two chair forms, which differ by a ring flip. The steric bulk of the methyl groups at the 2 and 6 positions would play a significant role in determining the most stable conformation. A computational study on methyl-substituted piperidines has shown that the equatorial position is generally favored for methyl groups to minimize steric strain. nih.gov

The amine group at the 4-position can also be in either an axial or equatorial position. The relative stability of these conformers would depend on a balance of steric interactions and any intramolecular hydrogen bonding that might occur. DFT calculations, such as those performed on other substituted piperidines, can precisely quantify these energy differences. nih.gov

| Conformer | Relative Energy (kcal/mol) - Illustrative | Key Feature |

| Chair 1 (equatorial amine) | 0.0 | Amine group in the more stable equatorial position |

| Chair 2 (axial amine) | 1.5 | Amine group in the less stable axial position |

| Twist-Boat | 4.5 | Higher energy, non-chair conformation |

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

NMR Chemical Shift Prediction: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of quantum mechanical calculations. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predictions are highly sensitive to the molecular geometry, making them an excellent tool for conformational analysis.

For this compound, the predicted chemical shifts would help in assigning the signals in an experimental spectrum. For example, the chemical shifts of the protons and carbons in the piperidine ring would differ depending on whether they are in an axial or equatorial position. Studies on piperidine and N-methylpiperidine have established the basis for these assignments. acs.orgyoutube.com

Vibrational Frequency Prediction: The calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the chemical bonds. Comparing the calculated spectrum with an experimental one can help to identify the compound and confirm its structure.

For this compound, the predicted vibrational spectrum would show characteristic peaks for the N-H stretches of the amine and piperidine nitrogen, C-H stretches of the methyl groups and the ring, and various bending and skeletal modes. Such analyses have been performed for other piperidine derivatives, providing a reliable framework for interpretation. tandfonline.com

| Predicted Spectroscopic Data (Illustrative) | Value | Assignment |

| ¹H NMR Chemical Shift (ppm) | 2.85 | Proton on carbon adjacent to piperidine nitrogen |

| ¹³C NMR Chemical Shift (ppm) | 55.2 | Carbon adjacent to piperidine nitrogen |

| Vibrational Frequency (cm⁻¹) | 3350 | N-H stretching of the amine group |

| Vibrational Frequency (cm⁻¹) | 2950 | C-H stretching of the methyl groups |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state structures that connect them on the potential energy surface.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their conformational changes and interactions with solvent molecules. researchgate.net An MD simulation of this compound would involve placing the molecule in a simulated box of solvent (e.g., water) and calculating the forces between all atoms at each time step to model their motion.

These simulations can reveal how the solvent influences the conformational equilibrium of the piperidine ring and the orientation of its substituents. For instance, in polar solvents, conformations with a larger dipole moment might be stabilized. MD simulations are also used to study the binding of molecules to biological targets, such as proteins, by simulating the dynamic interactions between the ligand and the active site. nih.govrsc.org Such studies on piperidine derivatives have been instrumental in drug discovery efforts. doaj.org

Derivatives and Analogs of 2,2,6 Trimethylpiperidin 4 Amine

Synthesis of Novel Derivatives and Analogs

The synthetic pathways to novel derivatives of 2,2,6-trimethylpiperidin-4-amine are diverse, allowing for the introduction of various functional groups.

Amide Derivatives: The synthesis of amide derivatives is a common strategy to modify the properties of this compound. A prevalent method involves the reaction of the primary amine with an activated carboxylic acid derivative, such as an acid chloride or anhydride, through nucleophilic acyl substitution. masterorganicchemistry.com Another effective approach utilizes coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the amide bond formation between the amine and a carboxylic acid under mild conditions. ajchem-a.com

Carbamate (B1207046) Derivatives: Carbamate derivatives can be synthesized from this compound by reacting it with a suitable chloroformate or by designing bridged nucleic acids with a seven-membered cyclic carbamate structure. nih.gov These derivatives are of interest for their unique structural features and potential applications.

Urea (B33335) and Thiourea (B124793) Synthesis: The synthesis of urea and thiourea derivatives of piperidine (B6355638) compounds can be achieved by reacting the amine with isocyanates and isothiocyanates, respectively. researchgate.netias.ac.in This reaction provides a straightforward method to introduce the urea or thiourea moiety. beilstein-journals.org Mechanochemical methods, such as ball milling, have also been employed for the synthesis of thioureas from amines and carbon disulfide. beilstein-journals.org These derivatives have been explored for various biological activities. nih.govresearchgate.net

A general reaction for the synthesis of urea and thiourea derivatives is depicted below:

Urea synthesis: R-NH₂ + R'-NCO → R-NH-CO-NH-R'

Thiourea synthesis: R-NH₂ + R'-NCS → R-NH-CS-NH-R'

Where R represents the 2,2,6-trimethylpiperidin-4-yl group and R' is an organic substituent.

The oxidation of the nitrogen atom within the piperidine ring leads to the formation of N-oxide and nitroxyl (B88944) radical derivatives. The hindered amine structure of this compound is a precursor to stable radical species like those related to TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). chemicalbook.com

Synthesis of N-Oxides and Nitroxyl Radicals: The synthesis of N-oxides can be achieved by the oxidation of the secondary amine using reagents like hydrogen peroxide. orgsyn.org Further oxidation can lead to the formation of the stable nitroxyl radical. Diazotization of 4-amino-2,2,6,6-tetramethylpiperidine (B32359) can also lead to the formation of related radical species. researchgate.net These radical compounds are particularly noted for their role as stabilizers against thermal and photo-degradation in polymers. researchgate.net

The bifunctional nature of this compound, possessing both a secondary amine within the ring and a primary exocyclic amine, makes it a valuable monomer for the synthesis of polymers and oligomers. These derivatives are often used as hindered amine light stabilizers (HALS) in various polymeric materials. chemicalbook.com The piperidine derivatives can be incorporated into the polymer backbone or attached as pendant groups. ontosight.ai

Structure-Reactivity Relationships within this compound Derivatives

The chemical reactivity of this compound derivatives is significantly influenced by their molecular structure.

Steric Hindrance: The presence of the four methyl groups at the 2 and 6 positions of the piperidine ring creates significant steric hindrance around the ring nitrogen. chemicalbook.comwikipedia.org This steric bulk reduces the nucleophilicity of the ring nitrogen, making it a non-nucleophilic base. wikipedia.org

Basicity: Despite the steric hindrance, the nitrogen atom retains its basic character. ontosight.ai The pKa of the conjugate acid of the parent compound, 2,2,6,6-tetramethylpiperidine (B32323), is approximately 11.07, indicating it is a moderately strong base. wikipedia.org

Reactivity of the 4-amino group: The exocyclic primary amino group at the 4-position is readily available for various chemical transformations, including acylation, alkylation, and condensation reactions, allowing for the synthesis of a wide range of derivatives. ajchem-a.comresearchgate.net

Radical Scavenging: The corresponding nitroxyl radical derivatives are highly effective radical scavengers. This property is the basis for their application as HALS, where they interrupt the free-radical degradation processes in polymers. researchgate.net

Chemical and Material Science Applications of Derivatives

The unique structural features of this compound derivatives have led to their use in several areas of chemical and material science.

Polymer Stabilizers: The most significant application of these derivatives is as Hindered Amine Light Stabilizers (HALS). Their ability to scavenge free radicals makes them highly effective at protecting polymers from degradation caused by UV light and heat. chemicalbook.comgoogle.com

Catalysis: The sterically hindered amine structure makes these compounds and their derivatives useful as non-nucleophilic bases in various organic reactions. ontosight.ai

Building Blocks in Synthesis: The versatile reactivity of the 4-amino group allows these compounds to serve as building blocks for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. ontosight.ai

Use as Hindered Amine Stabilizers (HAS) in Polymers and Materials

Hindered Amine Light Stabilizers (HALS) are chemical compounds that contain an amine functional group and are utilized as stabilizers in plastics and polymers. wikipedia.org These compounds, typically derivatives of tetramethylpiperidine (B8510282), primarily protect polymers from the effects of photo-oxidation. wikipedia.org They are also increasingly employed as thermal stabilizers, particularly for low to moderate heat levels. wikipedia.org

HALS function by inhibiting polymer degradation through the continuous and cyclical removal of free radicals produced by the photo-oxidation of the polymer. wikipedia.org This process is highly efficient because the HALS are regenerated rather than consumed. wikipedia.org The sterically hindered structure of HALS, with no alpha-hydrogens, prevents their conversion into nitrone species, and piperidines are resistant to intramolecular Cope reactions. wikipedia.org

While highly effective in polyolefins, polyethylene, and polyurethane, HALS are not suitable for use in polyvinyl chloride (PVC). wikipedia.org This is because their ability to form nitroxyl radicals is disrupted by protonation from HCl released during the dehydrohalogenation of PVC. wikipedia.org

Some examples of HALS derived from or related to the tetramethylpiperidine structure include:

Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate (B1225510) wikipedia.org

N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)ethylenediamine ontosight.ai

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate tcichemicals.com

Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Butyl(3,5-di-tert-butyl-4-hydroxybenzyl)malonate tcichemicals.com

Table 1: Examples of Hindered Amine Light Stabilizers

| Compound Name | Molecular Formula | Key Features | Applications |

| Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate | C28H52N2O4 | Commonly used commercial HALS. wikipedia.org | Polyolefins, polyethylene, polyurethane. wikipedia.org |

| N,N'-Bis(2,2,6,6-tetramethyl-4-piperidyl)ethylenediamine | C20H39N3 | Protects materials from UV degradation by absorbing and neutralizing free radicals. ontosight.ai | Plastics, coatings, cosmetics. ontosight.ai |

| Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Sebacate | C30H56N2O4 | A type of HALS. tcichemicals.com | Polymer stabilization. tcichemicals.com |

| Bis(1,2,2,6,6-pentamethyl-4-piperidyl) Butyl(3,5-di-tert-butyl-4-hydroxybenzyl)malonate | C43H74N2O5 | A type of HALS. tcichemicals.com | Polymer stabilization. tcichemicals.com |

Catalytic Applications (e.g., Organocatalysis, Ligand Design in Metal Catalysis)

Derivatives of this compound have found utility in the realm of catalysis. For instance, 4-Amino-TEMPO has been investigated as an N-nucleophile in palladium-catalyzed aminocarbonylation reactions. Furthermore, the parent compound, 2,2,6,6-tetramethylpiperidin-4-amine, is an intermediate in the synthesis of Bobbitt's salt, an oxidant employed in organic synthesis. wikipedia.org

The synthesis of 2,2,6,6-tetramethyl-4-piperidinol (B29938), a key raw material for HALS, has been optimized through a continuous process involving the catalytic hydrogenation of triacetoneamine. rsc.org The use of a CuCrSr/Al2O3 catalyst has shown excellent performance, with high conversion of the starting material and selectivity for the desired product. rsc.org

Precursors in Complex Organic Synthesis

The 2,2,6,6-tetramethylpiperidine framework is a valuable building block in the synthesis of more complex molecules. The reductive amination of 2,2,6,6-tetramethyl-4-piperidone is a key reaction to produce various 4-amino-substituted derivatives. google.com This can be achieved using different amines and a reducing agent, often in the absence of a solvent. google.comgoogle.com

For example, a process for preparing 4-amino-2,2,6,6-tetramethylpiperidine involves the reaction of 2,2,6,6-tetramethyl-4-piperidinone with ammonia (B1221849) in the presence of a catalyst. google.com This can be a one-step or two-step process, with the latter involving the formation of an imine intermediate followed by hydrogenation. google.com

Supramolecular Chemistry and Host-Guest Interactions

The rigid and well-defined structure of piperidine derivatives makes them interesting candidates for applications in supramolecular chemistry. The specific interactions and recognition properties of these molecules are subjects of ongoing research.

Analytical Methodologies for 2,2,6 Trimethylpiperidin 4 Amine

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 2,2,6-trimethylpiperidin-4-amine, providing the necessary separation from impurities, starting materials, and complex matrix components.

Gas chromatography is a viable technique for analyzing volatile and thermally stable amines. However, the direct analysis of primary amines like this compound can present challenges. Due to their basicity and polar nature, these compounds are prone to strong interactions with the stationary phases of GC columns, which can lead to poor peak shape (tailing) and low reproducibility. labrulez.comvt.edu

To overcome these issues, several strategies are employed:

Deactivated Columns: The use of specially deactivated columns is essential. Packings are often treated with a basic compound, such as potassium hydroxide (B78521) (KOH), to minimize adsorptive interactions with the acidic silanol (B1196071) groups on the column support material. labrulez.combre.com

Derivatization: A common and effective approach is to convert the amine into a less polar, more volatile derivative prior to analysis. vt.eduresearchgate.net This process, known as derivatization, improves chromatographic behavior and can also enhance detection sensitivity. Common derivatization reactions for primary amines include acylation and silylation. vt.eduresearchgate.net

Pyrolysis-GC-MS: For identifying hindered amine light stabilizers (HALS) within a polymer matrix, pyrolysis-GC-MS is a powerful technique. The polymer is heated to a high temperature in an inert atmosphere, causing it to break down into smaller, characteristic fragments that can be separated by GC and identified by MS. researchgate.netnih.gov This method can be used to identify the presence of piperidine (B6355638) structures originating from HALS additives.

GC analysis is typically performed with a Flame Ionization Detector (FID), which offers good general sensitivity for organic compounds, or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity for nitrogen-containing compounds. For unequivocal identification, coupling GC with a Mass Spectrometer (MS) is the preferred method. GC-MS provides structural information, allowing for positive identification of the analyte based on its mass spectrum and retention time. vt.edu

Table 1: General GC Parameters for Amine Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Base-deactivated (e.g., CP-Volamine, packing with KOH) | Reduce peak tailing and analyte adsorption. labrulez.com |

| Carrier Gas | Helium, Hydrogen, or Nitrogen | Mobile phase for analyte transport. |

| Injector Temperature | 250 - 280 °C | Ensure complete volatilization of the sample. |

| Detector | FID, NPD, or MS | Signal generation and identification. |

| Derivatization | Acylation (e.g., with trifluoroacetic anhydride), Silylation | Increase volatility and improve peak shape. researchgate.net |

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of this compound. It is particularly advantageous for compounds that are not sufficiently volatile or are thermally labile.

Reversed-Phase HPLC: The most common mode is reversed-phase HPLC using a nonpolar stationary phase (e.g., C18 or C8) and a polar mobile phase. A significant challenge in analyzing basic amines like this compound is their tendency to interact with residual silanol groups on the silica-based packing material, leading to poor peak shapes. This can be mitigated by using a high pH mobile phase to ensure the amine is in its neutral, unprotonated form, or by adding a basic modifier, such as n-hexylamine, to the mobile phase to compete for active sites on the column. nih.govresearchgate.net

Derivatization for UV/Fluorescence Detection: Since aliphatic amines lack a strong chromophore, they are difficult to detect with standard UV-Vis detectors at high sensitivity. nih.gov Pre-column derivatization with a reagent that attaches a chromophoric or fluorophoric tag is a common solution. thermofisher.com Widely used derivatizing agents include dansyl chloride, o-phthalaldehyde (B127526) (OPA), 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), and 9-fluorenylmethyl chloroformate (FMOC-Cl). nih.govthermofisher.comhelsinki.fi The resulting derivatives can be detected with high sensitivity by UV or fluorescence detectors.

HPLC-MS: Coupling HPLC with mass spectrometry provides a highly sensitive and selective detection method that often circumvents the need for derivatization. gassnova.no Amines are readily protonated and can be detected in positive ion mode using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). researchgate.netgassnova.no A method for the related compound TEMPO involved reduction to its corresponding hydroxylamine/alcohol and analysis by LC-MS, demonstrating the suitability of this technique for piperidine-based structures at trace levels. nih.gov

Table 2: Common HPLC Derivatization Reagents for Primary Amines

| Reagent | Abbreviation | Detection Method | Reference |

|---|---|---|---|

| Dansyl chloride | Dns-Cl | UV or Fluorescence | akjournals.com |

| o-Phthalaldehyde | OPA | Fluorescence | thermofisher.comrsc.org |

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | UV or Fluorescence | thermofisher.com |

| 4-Chloro-7-nitrobenzofurazan | NBD-Cl | UV or Fluorescence | nih.gov |

The structure of this compound contains a chiral center at the C4 position, meaning it can exist as two non-superimposable mirror images (enantiomers). For applications where stereochemistry is important, it is necessary to separate and quantify these enantiomers. Chiral HPLC is the predominant technique for this purpose.

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® columns), are widely used and have proven effective for the separation of various substituted piperidine analogues. rsc.orgcapes.gov.br The development of a chiral separation method would involve screening different types of chiral columns and mobile phases (both normal-phase and reversed-phase) to achieve baseline resolution of the two enantiomers. While specific methods for this compound are not widely published, the successful separation of structurally similar chiral piperidines demonstrates the feasibility of this approach. nih.govnih.gov

Electrochemical Detection Methods

Electrochemical methods offer high sensitivity and can be an alternative to spectroscopic detection, particularly when coupled with HPLC.

The primary amine group of this compound is electrochemically active and can be oxidized at a sufficiently positive potential. acs.org This property can be exploited for detection.

Amperometric Detection: When coupled with HPLC, an amperometric detector can be used. As the analyte elutes from the column and passes over an electrode held at a constant potential, it is oxidized, generating a current that is proportional to its concentration.

Potentiometric and Conductometric Sensors: These methods measure changes in potential or conductivity, respectively. Sensors based on these principles have been developed for various aliphatic amines, often for applications like monitoring air quality or food spoilage. nih.gov While a specific sensor for this compound may not be commercially available, the principles of amine detection by electrochemical means are well-established. nih.govresearchgate.net

Sample Preparation and Matrix Effects in Non-Biological Systems

Effective sample preparation is a critical step to isolate this compound from its matrix, concentrate it, and remove interfering substances before analysis. drawellanalytical.com As an industrial chemical, it may be found in matrices such as reaction mixtures, organic solvents, or polymer extracts.

Extraction: The basic nature of the amine is key to its extraction. Liquid-liquid extraction (LLE) is a common technique. rsc.org The sample can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move into the aqueous phase, leaving non-basic organic impurities behind. The pH of the aqueous phase can then be raised (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into a fresh organic solvent. Solid-phase extraction (SPE) with a cation-exchange sorbent is another powerful cleanup method. rsc.org

Matrix Effects: The sample matrix can significantly interfere with analysis. In LC-MS, co-eluting compounds can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. In GC, non-volatile components in the matrix can accumulate in the injector and on the column, degrading performance over time. Proper sample cleanup is the most effective way to mitigate matrix effects. The use of an internal standard, particularly a stable isotope-labeled version of the analyte, is highly recommended to compensate for both matrix effects and variability in sample preparation.

Environmental Fate and Chemical Degradation of 2,2,6 Trimethylpiperidin 4 Amine Non Human Biological Systems

Photodegradation Pathways and Products

As a hindered amine light stabilizer, 2,2,6-trimethylpiperidin-4-amine's primary function is to protect polymeric materials from the damaging effects of UV radiation. This protection mechanism involves the compound and its derivatives scavenging free radicals generated during photooxidation. The core of this process is a cyclic series of reactions often referred to as the Denisov cycle. 3vsigmausa.comacs.orgwelltchemicals.com

The initial step in the photoprotective cycle involves the oxidation of the hindered amine to a nitroxide radical. 3vsigmausa.comwelltchemicals.com This radical is highly effective at trapping alkyl and peroxy radicals that are formed within a polymer matrix upon exposure to UV light, thereby preventing further degradation of the polymer. 3vsigmausa.comorgsyn.org The nitroxide radical is regenerated through a series of reactions, allowing a single HALS molecule to neutralize multiple radicals, which contributes to their long-term effectiveness. acs.org

While this mechanism protects the polymer, the HALS molecule itself undergoes transformation. The photolysis of HALS can lead to the breakdown of the stabilizer molecule. For instance, studies on polymeric HALS containing ester and piperidinyl groups have shown that both moieties can be susceptible to photolysis, which can lead to chain scission of the stabilizer and a decrease in its effectiveness. nih.gov

The primary photodegradation pathway for HALS involves the formation of nitroxide radicals, such as the well-known 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO). nih.gov Further reactions can lead to the formation of hydroxylamines and aminoethers. orgsyn.org A potential side reaction can reform the HALS-type amine through hydrogen donation to an aminyl radical. acs.org

Table 1: Key Concepts in the Photodegradation of HALS | Term | Description | Reference | | --- | --- | --- | | Hindered Amine Light Stabilizer (HALS) | Additives that protect polymers from UV degradation by scavenging free radicals. orgsyn.org | | Denisov Cycle | A regenerative cyclic process where HALS are converted to nitroxyl (B88944) radicals to trap free radicals, and then regenerated. 3vsigmausa.comacs.orgwelltchemicals.com | | Nitroxide Radical | A stable free radical (e.g., TEMPO) formed from the oxidation of the hindered amine, which is the active species in UV protection. 3vsigmausa.comwelltchemicals.com | | Photolysis | The decomposition of a chemical compound by light. nih.gov |

Chemical Hydrolysis and Oxidation in Environmental Conditions

Information on the chemical hydrolysis of this compound under typical environmental conditions is limited. However, related amine salts of other compounds, such as the herbicide 2,4-D, are known to dissociate rapidly in water. Given its chemical structure as an amine, it is expected to exhibit basic properties in aqueous solutions.

Oxidation processes, particularly by hydroxyl radicals (•OH) in the atmosphere and aquatic environments, are expected to be a significant degradation pathway. Studies on the parent compound, piperidine (B6355638), have shown that OH-initiated photo-oxidation leads to H-abstraction from the nitrogen atom and the carbon atoms of the ring. welltchemicals.com This results in the formation of various products, including piperidin-4-one and 2,3,4,5-tetrahydropyridine. welltchemicals.com For this compound, similar oxidation reactions are plausible, leading to the formation of the corresponding ketone (2,2,6-trimethylpiperidin-4-one) and other oxidized derivatives.

The oxidation of the piperidine nitrogen to form the corresponding stable nitroxide radical (a TEMPO-like structure) is a well-documented reaction, although this is often studied in the context of synthesis rather than environmental degradation. orgsyn.orgorgsyn.org Various oxidizing agents can achieve this transformation. orgsyn.org In the environment, strong oxidizing agents or photochemical processes could lead to the formation of such nitroxide radicals. nih.gov

Biodegradation by Microorganisms (non-human contexts)

The biodegradation of this compound by microorganisms is a potential pathway for its removal from the environment. While specific studies on this exact compound are scarce, research on related molecules provides insight into possible degradation mechanisms.

A study on the biodegradation of 2,2,6,6-tetramethyl-4-piperidone, the ketone precursor to the amine, identified three soil bacterial strains capable of its degradation: Klebsiella oxytoca, Staphylococcus pasteur, and Bacillus flexus. wikipedia.org These bacteria demonstrated significant degradation capabilities in a mineral salt medium over 24 days. wikipedia.org This suggests that the core piperidone structure can be metabolized by common soil microorganisms.

Furthermore, studies on the biodegradation of the parent compound, piperidine, have elucidated specific enzymatic pathways. For example, a novel degradation pathway in a Pseudomonas sp. strain involves the initial glutamylation of piperidine by a γ-glutamylpiperidide synthetase, followed by hydroxylation. researchgate.net Anaerobic degradation of piperidine coupled with nitrate (B79036) reduction has also been observed in microbial consortia from various environmental sites. nih.gov

These findings suggest that microbial communities in soil and water have the potential to degrade the piperidine ring structure. The degradation of this compound would likely involve initial transformations of the amino group and subsequent cleavage of the heterocyclic ring, potentially through pathways similar to those observed for piperidine and its derivatives.

Table 2: Microorganisms Involved in the Degradation of Related Piperidine Compounds

| Microorganism | Compound Degraded | Key Findings | Reference |

|---|---|---|---|

| Klebsiella oxytoca | 2,2,6,6-Tetramethyl-4-piperidone | Degraded 80.9% of the compound in 24 days. | wikipedia.org |

| Staphylococcus pasteur | 2,2,6,6-Tetramethyl-4-piperidone | Degraded 69.8% of the compound in 24 days. | wikipedia.org |

| Bacillus flexus | 2,2,6,6-Tetramethyl-4-piperidone | Degraded 64.9% of the compound in 24 days. | wikipedia.org |

| Pseudomonas sp. strain KU43P | Piperidine | Degrades piperidine via a novel pathway involving γ-glutamylation and hydroxylation. | researchgate.net |

Assessment of Persistence and Transformation Products in Abiotic Environments

The persistence of this compound in abiotic environments is a key aspect of its environmental risk assessment. As a class of compounds, HALS have been identified as abundant and ubiquitous emerging pollutants in dust and air particles, which suggests a degree of environmental persistence. nih.gov Predictive modeling has indicated that many HALS exhibit characteristics of persistence and a potential for long-range transport. nih.gov

The stability of the tetramethylpiperidine (B8510282) ring structure contributes to the persistence of these compounds. chemicalbook.com Abiotic degradation is likely to be driven by photochemical reactions, as discussed in section 8.1, and oxidation by reactive species such as hydroxyl radicals.

The primary transformation products in abiotic environments are expected to be the result of oxidation. This includes the formation of the corresponding nitroxide radical (4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl) and the ketone (2,2,6,trimethylpiperidin-4-one). welltchemicals.comorgsyn.org Further oxidation and ring cleavage could lead to smaller, more soluble organic molecules. The specific half-life of this compound in soil and water under various abiotic conditions has not been extensively documented in available literature.

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) |

|---|---|

| This compound | - |

| 2,2,6,6-Tetramethyl-4-piperidone | Triacetonamine (B117949) |

| 2,2,6,6-Tetramethylpiperidine-1-oxyl | TEMPO |

| 4-Amino-2,2,6,6-tetramethylpiperidine (B32359) | Triacetonediamine |

| 4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl | 4-hydroxy-TEMPO |

| 2,2,6,6-Tetramethyl-1,2,3,6-tetrahydropyridine | - |

| Piperidine | Azacyclohexane |

| 2,2,6-Trimethylpiperidin-4-one | - |

| 4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl | 4-Amino-TEMPO |

| Klebsiella oxytoca | - |

| Staphylococcus pasteur | - |